molecular formula C15H13NO6 B6405651 3-(2,5-Dimethoxyphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261948-93-9

3-(2,5-Dimethoxyphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6405651
CAS RN: 1261948-93-9
M. Wt: 303.27 g/mol
InChI Key: JSUDBTLXUWTEDI-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-5-nitrobenzoic acid (3-DMPNBA) is a synthetic compound with a variety of applications in the scientific research field. It is used in various laboratory experiments due to its unique properties and the potential for further study. This article will discuss the synthesis method for 3-DMPNBA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, the advantages and limitations of using it in lab experiments, and the potential future directions of research.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-5-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It has been used in the study of the pharmacological effects of various compounds, as well as the synthesis of new compounds. It has also been used in the study of the biochemical and physiological effects of various drugs, and as a tool for the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-5-nitrobenzoic acid, 95% is not completely understood. However, it is thought to act as an inhibitor of various enzymes, such as cytochrome P450 enzymes. This inhibition can lead to the inhibition of various metabolic pathways and the alteration of drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,5-Dimethoxyphenyl)-5-nitrobenzoic acid, 95% are not completely understood. However, it has been shown to have an inhibitory effect on various metabolic pathways, and can alter the metabolism of drugs. It can also have an effect on the activity of various enzymes, such as cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,5-Dimethoxyphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. The main limitation is that it is not completely understood, and further research is needed to fully understand its effects.

Future Directions

The potential future directions for research on 3-(2,5-Dimethoxyphenyl)-5-nitrobenzoic acid, 95% include further exploration of its biochemical and physiological effects, as well as its potential applications in drug synthesis and drug metabolism. Additionally, further research could be conducted on its mechanism of action, and its potential to be used as an inhibitor of various enzymes. Finally, further research could be conducted on its potential to be used as a tool for the study of enzyme kinetics.

Synthesis Methods

3-(2,5-Dimethoxyphenyl)-5-nitrobenzoic acid, 95% can be synthesized from the reaction of 2,5-dimethoxyphenol and 5-nitrobenzoic acid. This is accomplished by first adding the 2,5-dimethoxyphenol to a solution of 5-nitrobenzoic acid in a solvent, such as ethanol. The reaction is then heated to reflux for two hours. The resulting product is then filtered and washed with cold water to yield the desired 3-(2,5-Dimethoxyphenyl)-5-nitrobenzoic acid, 95%.

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-21-12-3-4-14(22-2)13(8-12)9-5-10(15(17)18)7-11(6-9)16(19)20/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUDBTLXUWTEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690834
Record name 2',5'-Dimethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261948-93-9
Record name 2',5'-Dimethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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